2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-14(12-18(17)27-13-21(2,3)20(24)26)23-19(25)15-7-5-6-8-16(15)22/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAXYBNNVCYBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 481.4 g/mol. It features a bromine atom, a benzenesulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepin ring system. The presence of these functional groups suggests significant potential for diverse chemical interactions and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.4 g/mol |
| CAS Number | 922124-17-2 |
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which forms carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst. This method is favored for its efficiency and high yield in producing complex molecules.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, derivatives of oxazepines have shown effectiveness against Gram-positive bacteria.
- Anticancer Potential : Some studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound's structure may allow it to interact with specific enzymes involved in metabolic pathways or signaling cascades.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study by Pendergrass et al. (2020) demonstrated that structurally similar compounds inhibited the Type III secretion system (T3SS) in pathogenic E. coli strains at concentrations as low as 25 μM . This suggests potential therapeutic applications in treating bacterial infections.
- Cytotoxicity Assays : In vitro assays revealed that derivatives of oxazepines exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures were tested against MCF-7 breast cancer cells and showed IC50 values in the micromolar range .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
- Bromine Position : The target compound’s 2-bromo substituent (ortho position) contrasts with the 4-bromo isomer’s para substitution . This positional difference may alter electronic properties (e.g., dipole moments) and steric interactions, impacting receptor binding.
- Substituent Effects : The 3,3-dimethyl and 5-propyl groups on the oxazepin ring may enhance lipophilicity compared to PBX2’s trimethoxybenzamide, which is more polar due to methoxy groups .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- The target compound’s amide group and aromatic system may similarly engage receptor binding pockets .
- PBX2 : The trimethoxybenzamide moiety in PBX2 suggests that electron-donating groups enhance interactions with polar residues in target proteins. The target compound’s bromine (electron-withdrawing) may instead favor hydrophobic interactions .
- 4-Bromo Isomer : Positional isomerism could lead to divergent binding affinities. For example, para-substituted bromine may allow better alignment with receptor subpockets compared to ortho substitution, which introduces steric hindrance .
Physicochemical Properties
- Solubility : The 5-propyl and dimethyl groups on the oxazepin ring likely reduce aqueous solubility compared to PBX2’s methoxy-rich structure.
- Stability : Bromine’s electronegativity may increase oxidative stability relative to MIBE’s ester and vinyl ether groups, which are prone to hydrolysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide with high purity?
- Methodology : Multi-step synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted benzamide precursors. Key steps include:
- Core formation : Reacting brominated benzamide intermediates with propylamine derivatives under controlled temperatures (60–80°C) in aprotic solvents (e.g., DMF or THF) .
- Bromination : Introducing the bromo substituent using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., DCM) at 0–25°C .
- Purification : Chromatography (HPLC or flash column) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Critical parameters : Catalyst selection (e.g., Pd for coupling reactions), solvent polarity, and reaction time to minimize side products like dehalogenated byproducts .
Q. How can spectroscopic and chromatographic methods be used to confirm the structural integrity of this compound?
- Analytical workflow :
- NMR : ¹H/¹³C NMR to verify the oxazepine ring (δ 3.5–4.5 ppm for methylene protons) and bromobenzamide moiety (δ 7.2–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~487.3 g/mol) and isotopic patterns for bromine .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity and detect trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across cancer cell lines)?
- Experimental design :
- Standardized assays : Use identical cell lines (e.g., MCF-7, PC-3) and protocols (e.g., MTT assays with 72-hour exposure) to minimize variability .
- Control compounds : Compare with structurally similar derivatives (e.g., 2-fluoro or 2-chloro analogs) to isolate the bromo substituent’s contribution .
- Mechanistic studies : Conduct kinase inhibition profiling (e.g., RIP1 kinase assays) to determine if selectivity explains cell-line-specific efficacy .
- Data interpretation : Use ANOVA or linear regression to correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
- Structural modifications :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or amine) to the propyl side chain while maintaining the bromobenzamide pharmacophore .
- Metabolic stability : Replace labile methyl groups on the oxazepine ring with trifluoromethyl or cyclopropyl substituents to slow CYP450-mediated degradation .
- Formulation : Use lipid-based nanoemulsions or PEGylation to improve bioavailability in rodent models .
Q. How can computational modeling predict the compound’s binding mode to therapeutic targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., RIP1 kinase PDB: 4NEU) to simulate binding interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses, focusing on hydrogen bonds with the oxazepine carbonyl .
- SAR analysis : Map electrostatic potential surfaces (MEP) to explain substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
